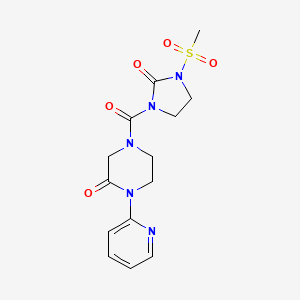

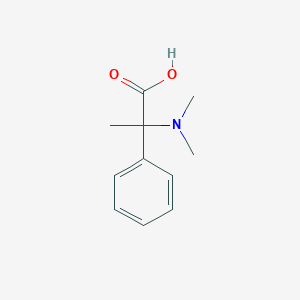

![molecular formula C12H18F2O2Si B2403317 4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol CAS No. 1881327-86-1](/img/structure/B2403317.png)

4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of dichlorodimethylsilane with a pentane solution cooled to 0°C. This is followed by the addition of a pentane solution of tert-butyl lithium under nitrogen and stirring .Molecular Structure Analysis

The molecular formula of 4-[(Tert-butyldimethylsilyl)oxy]benzaldehyde is C13H20O2Si and its molecular weight is 236.39 . The SMILES string isCC(C)(C)Si(C)OC1=CC=C(C=O)C=C1 . Chemical Reactions Analysis

This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis

The compound has a density of 0.957 g/mL at 25 °C and a boiling point of 224-226 °C . The refractive index n20/D is 1.5110 (lit.) .Scientific Research Applications

Structural Studies and Phase Transition Analysis

A study by Vinokur et al. (2017) investigated the structural properties of complex aminated stereotriads involving [(tert-butyldimethylsilyl)oxy]-4-ethynyl-4-(1-fluorohexyl)-1,2,3-oxathiazocane-2,2-dione. This research highlighted an interesting second-order phase transition in these compounds, linking to the partial ordering of the extensive positional disorder of the high-temperature phase upon cooling (Vinokur et al., 2017).

Application in Novel Molecule Synthesis

Ichinohe et al. (2005) described the use of a compound similar to 4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol in the synthesis of the cyclotrisilenylium ion, a novel molecule. This compound served as a precursor in the reaction process, demonstrating its utility in creating new chemical entities (Ichinohe et al., 2005).

Synthesis of β-Amino Acids

Gundogdu et al. (2020) utilized a compound similar to this compound in the synthesis of β-amino acids. Their study explored the hydrogenation reaction and the formation of a hemiaminal structure with a fused oxazine-oxazole ring, indicating the compound's relevance in complex organic synthesis (Gundogdu et al., 2020).

Polymer Science and Material Chemistry

Ishizone et al. (2003) researched the anionic polymerization of tert-butyldimethylsilyl-protected oligo(ethylene glycol) methacrylates, which are structurally similar to this compound. This research is significant for understanding polymerization processes and developing new materials (Ishizone et al., 2003).

Gas Chromatography and Chemical Analysis

Poole et al. (1980) explored the use of tert-butyldimethylsilyl derivatives, including compounds like this compound, in gas chromatography. These derivatives are significant for analyzing various chemical compounds (Poole et al., 1980).

Safety and Hazards

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-2,6-difluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F2O2Si/c1-12(2,3)17(4,5)16-8-6-9(13)11(15)10(14)7-8/h6-7,15H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUWGGBYTYXUSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)F)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

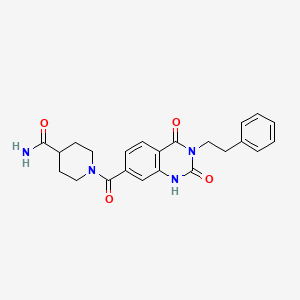

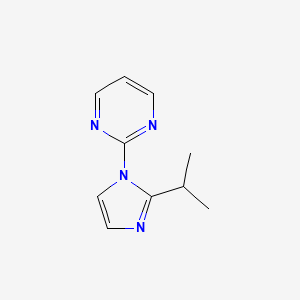

![8-(3,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2403235.png)

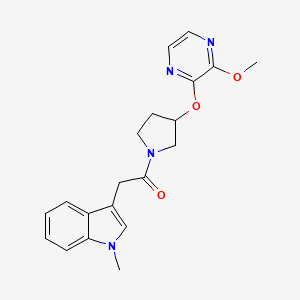

![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2403236.png)

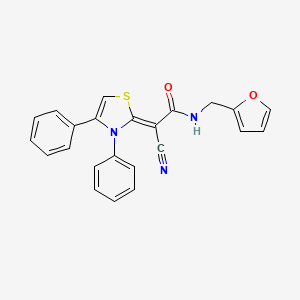

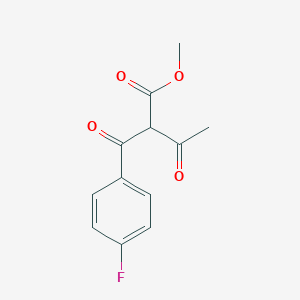

![(E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2403240.png)

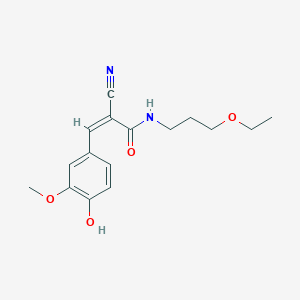

![N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2403243.png)

![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)

![8-((4-Ethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2403253.png)